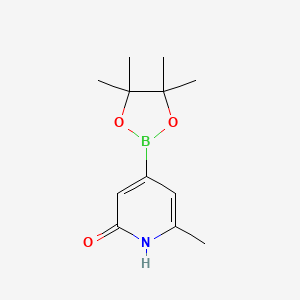![molecular formula C50H48P2Si2 B13649920 1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphine groups attached to a binaphthalene core, further modified with trimethylsilyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] typically involves the reaction of 1,1’-binaphthalene-2,2’-diyl dichloride with diphenylphosphine in the presence of a base. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
科学的研究の応用
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, making it an effective catalyst in many reactions .
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar structure but lacks the trimethylsilyl groups.
1,4-Bis(trimethylsilyl)butadiyne: Contains trimethylsilyl groups but has a different core structure.
1,4-Bis(trimethylsilyl)benzene: Another compound with trimethylsilyl groups but a simpler aromatic core.
Uniqueness
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is unique due to its combination of a binaphthalene core with diphenylphosphine and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
特性
分子式 |
C50H48P2Si2 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC名 |
[1-(2-diphenylphosphanyl-4-trimethylsilylnaphthalen-1-yl)-4-trimethylsilylnaphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H48P2Si2/c1-53(2,3)47-35-45(51(37-23-11-7-12-24-37)38-25-13-8-14-26-38)49(43-33-21-19-31-41(43)47)50-44-34-22-20-32-42(44)48(54(4,5)6)36-46(50)52(39-27-15-9-16-28-39)40-29-17-10-18-30-40/h7-36H,1-6H3 |
InChIキー |
OKQMTLJEXLPLOI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C21)C3=C(C=C(C4=CC=CC=C43)[Si](C)(C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
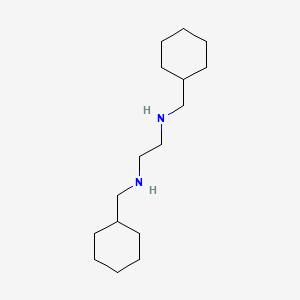
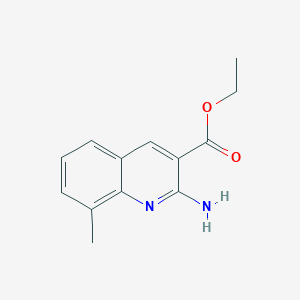
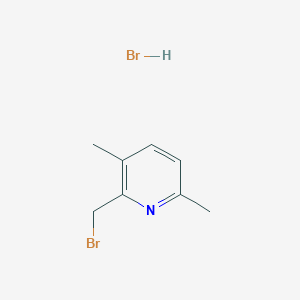
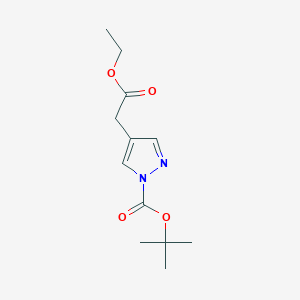
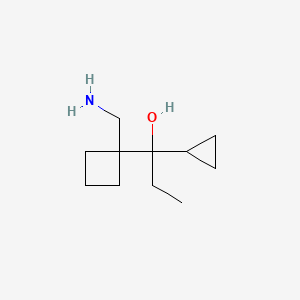
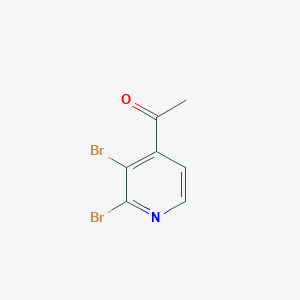

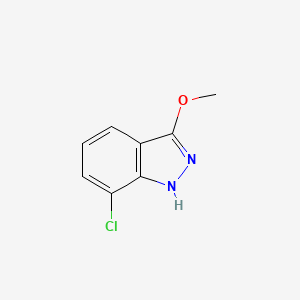
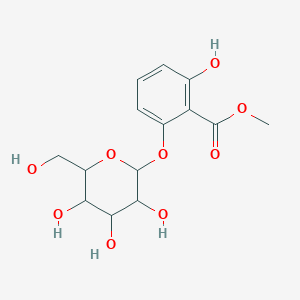
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
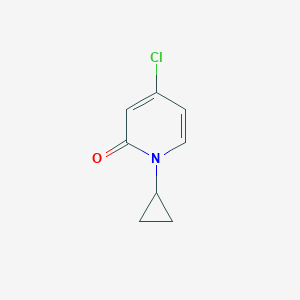
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
